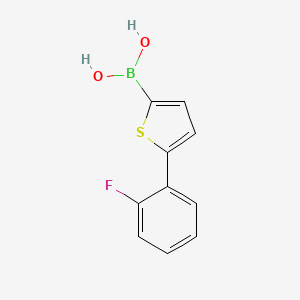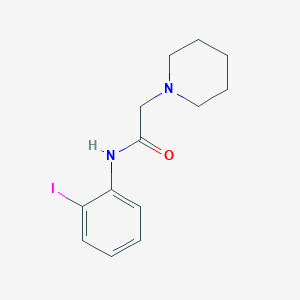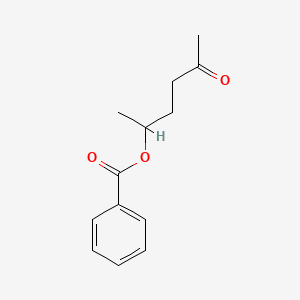
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where rubidium ion (Rb+) is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications, including catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rubidium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different rubidium complexes.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rubidium oxide, while substitution reactions produce various rubidium β-diketonate complexes .
Wissenschaftliche Forschungsanwendungen
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other rubidium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in ion transport and signaling.
Medicine: Explored for its potential therapeutic applications, including as a radiopharmaceutical agent.
Industry: Utilized in material science for the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the coordination of the rubidium ion with the β-diketonate ligand. This coordination stabilizes the rubidium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Sodium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Lithium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Uniqueness
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to the specific properties imparted by the rubidium ion. Compared to its potassium, sodium, and lithium counterparts, the rubidium complex exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science .
Eigenschaften
Molekularformel |
C11H19O2Rb |
|---|---|
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChI-Schlüssel |
RWNZQYDNGOYIAK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)

![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)
![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)




![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
